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hydrochloride

Cat. No.: B089427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Morpholinopropiophenone hydrochloride is a chemical compound belonging to the

propiophenone and morpholine classes. While specific research on this molecule is limited, its

structural similarity to other pharmacologically active compounds, such as synthetic cathinones

and various morpholine derivatives, suggests potential applications in neuroscience research

and drug discovery. This technical guide synthesizes the available chemical information for 3-
Morpholinopropiophenone hydrochloride and extrapolates potential biological activities,

synthetic routes, and analytical methodologies based on closely related analogues. All

quantitative data, where available, has been summarized, and detailed experimental protocols

for representative compounds are provided.

Chemical and Physical Properties
3-Morpholinopropiophenone hydrochloride is the hydrochloride salt of 3-

Morpholinopropiophenone. The hydrochloride form generally confers increased water solubility

and stability, making it suitable for laboratory research.

Table 1: Physicochemical Properties of 3-Morpholinopropiophenone Hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b089427?utm_src=pdf-interest
https://www.benchchem.com/product/b089427?utm_src=pdf-body
https://www.benchchem.com/product/b089427?utm_src=pdf-body
https://www.benchchem.com/product/b089427?utm_src=pdf-body
https://www.benchchem.com/product/b089427?utm_src=pdf-body
https://www.benchchem.com/product/b089427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
1-phenyl-3-(morpholin-4-

yl)propan-1-one;hydrochloride
Inferred

CAS Number 1020-16-2 [1]

Molecular Formula C₁₃H₁₈ClNO₂ [2]

Molecular Weight 255.74 g/mol [2]

Appearance White to off-white solid Inferred

Solubility
Soluble in water, ethanol, and

methanol
Inferred

Synthesis
A likely synthetic route for 3-Morpholinopropiophenone hydrochloride is via a Mannich

reaction, a common method for producing β-amino ketones. This would involve the reaction of

acetophenone, formaldehyde, and morpholine hydrochloride. An alternative and widely used

method for the synthesis of cathinone derivatives involves the α-bromination of propiophenone

followed by a nucleophilic substitution with morpholine.

Proposed Synthetic Pathway
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Caption: Proposed synthesis of 3-Morpholinopropiophenone HCl.

General Experimental Protocol for Synthesis of
Cathinone Analogues
The following is a generalized protocol based on the synthesis of similar cathinone derivatives

and should be adapted and optimized for the specific synthesis of 3-
Morpholinopropiophenone hydrochloride.

α-Bromination of Propiophenone:

Dissolve propiophenone in a suitable solvent such as glacial acetic acid or diethyl ether.

Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent, while

stirring and maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

Allow the reaction to proceed until the color of the bromine disappears.

The reaction mixture is then worked up, typically by washing with an aqueous solution of

sodium bisulfite to remove any unreacted bromine, followed by washing with brine and

drying over an anhydrous salt like magnesium sulfate.

The solvent is removed under reduced pressure to yield crude α-bromopropiophenone,

which can be purified by distillation or used directly in the next step.

Nucleophilic Substitution with Morpholine:

Dissolve the α-bromopropiophenone in a suitable solvent like acetonitrile or ethanol.

Add at least two equivalents of morpholine. One equivalent acts as the nucleophile, and

the second acts as a base to neutralize the hydrobromic acid formed during the reaction.

Alternatively, one equivalent of morpholine and one equivalent of another base (e.g.,

triethylamine or potassium carbonate) can be used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b089427?utm_src=pdf-body-img
https://www.benchchem.com/product/b089427?utm_src=pdf-body
https://www.benchchem.com/product/b089427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mixture is stirred at room temperature or gently heated to drive the reaction to

completion.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, the solvent is removed, and the residue is partitioned

between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

The organic layer is washed with water and brine, dried, and the solvent is evaporated to

yield the freebase of 3-Morpholinopropiophenone.

Formation of the Hydrochloride Salt:

Dissolve the freebase in a dry, non-polar solvent such as diethyl ether.

Slowly add a solution of hydrochloric acid in diethyl ether or bubble dry hydrogen chloride

gas through the solution.

The hydrochloride salt will precipitate out of the solution.

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under

vacuum to yield 3-Morpholinopropiophenone hydrochloride.

Potential Mechanism of Action and Pharmacological
Effects
While no specific pharmacological data for 3-Morpholinopropiophenone hydrochloride is

available in the public domain, its structural characteristics allow for informed hypotheses

regarding its potential biological targets.

Monoamine Transporter Inhibition
Many synthetic cathinones are known to interact with monoamine transporters, including the

dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter

(SERT). They can act as either uptake inhibitors or releasing agents. Given that 3-

Morpholinopropiophenone is a β-keto-phenethylamine, it is plausible that it functions as a

monoamine transporter inhibitor.
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Caption: Potential mechanism via monoamine transporter inhibition.

Other Potential Targets
Research on structurally similar morpholine-containing compounds has indicated activity at

other central nervous system receptors. For instance, some arylcyclohexylmorpholines have

shown affinity for the N-methyl-D-aspartate (NMDA) receptor. Additionally, a study on 2-methyl-

4'-(methylthio)-2-morpholinopropiophenone (MTMP) demonstrated its ability to induce
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apoptosis in human peripheral blood mononuclear cells through the activation of caspases-3/7.

This suggests potential cytotoxic effects that warrant further investigation.

Analytical Methods
The identification and quantification of 3-Morpholinopropiophenone hydrochloride in various

matrices can be achieved using standard analytical techniques employed for novel

psychoactive substances.

Table 2: Analytical Techniques for the Characterization of 3-Morpholinopropiophenone
Hydrochloride

Technique Purpose Expected Observations

Gas Chromatography-Mass

Spectrometry (GC-MS)

Identification and quantification

in biological and seized

samples.

A characteristic mass spectrum

with a molecular ion peak and

specific fragmentation

patterns.

Liquid Chromatography-

Tandem Mass Spectrometry

(LC-MS/MS)

Highly sensitive and selective

quantification in complex

matrices like blood and urine.

Specific parent and daughter

ion transitions for multiple

reaction monitoring (MRM).

Nuclear Magnetic Resonance

(NMR) Spectroscopy
Definitive structural elucidation.

¹H and ¹³C NMR spectra with

chemical shifts and coupling

constants corresponding to the

proposed structure.

Fourier-Transform Infrared

(FTIR) Spectroscopy

Identification of functional

groups.

Characteristic absorption

bands for the carbonyl group,

aromatic ring, and morpholine

moiety.

General Experimental Protocol for GC-MS Analysis
Sample Preparation:

For solid samples, dissolve a small amount in a suitable organic solvent (e.g., methanol or

chloroform).
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For biological fluids, perform a liquid-liquid or solid-phase extraction to isolate the analyte

from the matrix.

GC Separation:

Inject the prepared sample into a gas chromatograph equipped with a capillary column

(e.g., a 5% phenyl-methylpolysiloxane column).

Use a temperature program to separate the components of the sample based on their

boiling points and interactions with the stationary phase.

MS Detection:

The eluent from the GC is introduced into a mass spectrometer.

The molecules are ionized (typically by electron impact), and the resulting ions are

separated based on their mass-to-charge ratio to produce a mass spectrum.

The retention time from the GC and the mass spectrum are compared to a reference

standard for positive identification.

Conclusion
3-Morpholinopropiophenone hydrochloride is a compound of interest due to its structural

relationship to a class of psychoactive substances. While direct research on this specific

molecule is not widely available, this guide provides a comprehensive overview based on its

chemical nature and the properties of analogous compounds. The proposed synthetic routes,

potential mechanisms of action, and analytical methodologies serve as a foundational resource

for researchers in medicinal chemistry, pharmacology, and forensic science. Further empirical

studies are necessary to fully elucidate the pharmacological and toxicological profile of 3-
Morpholinopropiophenone hydrochloride.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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